molecular formula C25H21Br2P B048541 (2-Bromobenzyl)triphenylphosphonium bromide CAS No. 36901-75-4

(2-Bromobenzyl)triphenylphosphonium bromide

Cat. No. B048541
CAS RN: 36901-75-4
M. Wt: 512.2 g/mol
InChI Key: MIUPTFWVTVISEG-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of (2-Bromobenzyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with p-bromobenzylbromide. Vogt et al. (1996) detailed the preparation and provided crystal structures for this compound, highlighting its formation and the crystalline nature of the product (Vogt, Wulff-molder, & Meisel, 1996).

Molecular Structure Analysis

The molecular structure of (2-Bromobenzyl)triphenylphosphonium bromide has been determined to exhibit a slightly irregular tetrahedral geometry around the phosphorus atom. The compound forms Br- anions and [(p-Br-C6H4-CH2)P(C6H5)3]+ cations, with weak interactions between the chlorine atoms of the CH2Cl2 molecules and the bromine bonded in the cation (Vogt, Wulff-molder, & Meisel, 1996).

Chemical Reactions and Properties

This compound participates in reactions with bromine to form various bromide complexes, indicating its reactivity and potential for further chemical transformations. For instance, reactions with different amounts of bromine in methylene chloride solution produce compounds with distinct crystalline structures and bromide compositions (Vogt, Wulff-molder, & Meisel, 1996).

Physical Properties Analysis

The physical properties, including the crystal structure of (2-Bromobenzyl)triphenylphosphonium bromide, have been thoroughly investigated. The compound exhibits diverse crystalline forms depending on the reaction conditions and the presence of different anions. These structures have been elucidated using X-ray crystallography, providing insights into the spatial arrangement of the molecules and the nature of their interactions (Vogt, Wulff-molder, & Meisel, 1996).

Chemical Properties Analysis

The chemical properties of (2-Bromobenzyl)triphenylphosphonium bromide include its reactivity towards various organic and inorganic reagents. This compound's chemical behavior underlines its utility in synthetic chemistry, especially in facilitating nucleophilic substitution reactions and in the formation of complex organic structures. Its interaction with bromine to form different bromide complexes exemplifies its versatile chemical nature (Vogt, Wulff-molder, & Meisel, 1996).

Scientific Research Applications

  • Synthesis of Indoles and Rutaecarpine : This compound has been used in the flexible synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts, leading to the direct synthesis of rutaecarpine, a compound with various pharmacological properties (Kraus & Guo, 2009).

  • Analytical Chemistry Applications : In analytical chemistry, it has been used for the selective extraction of bromide and iodide as halogenosulphinates (Behrends & Klein, 1970).

  • Corrosion Inhibition : It shows significant effectiveness as a corrosion inhibitor for mild steel in acidic environments. Studies have found high inhibition efficiency, making it a valuable compound in materials science (Goyal et al., 2018).

  • Photoredox Catalysis : In organic chemistry, it's used in photoredox-catalyzed bromodifluoromethylation of alkenes, a process important in the synthesis of various organic compounds (Lin et al., 2016).

  • Antitumor Properties : Certain phosphonium salts, including derivatives of this compound, have shown significant antitumor activity, especially in the context of leukemia, due to the presence of a triarylphosphonium halide moiety (Dubois et al., 1978).

  • Fluorescent Aryl-Vinyl Derivatives Synthesis : It's also involved in the synthesis of highly fluorescent aryl-vinyl derivatives, which are useful in the development of organic light-emitting devices (Bosiak et al., 2012).

  • Mitochondrial Research : This compound has been used in mitochondrial research, specifically in measuring hydrogen peroxide in living organisms, which is crucial for studying mitochondrial oxidative damage and redox signaling (Cochemé et al., 2012).

Safety And Hazards

(2-Bromobenzyl)triphenylphosphonium bromide is considered hazardous. It causes severe skin burns and eye damage, and may be corrosive to metals . It is advised to handle this chemical with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

(2-bromophenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUPTFWVTVISEG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471284
Record name Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromobenzyl)triphenylphosphonium bromide

CAS RN

36901-75-4
Record name Phosphonium, [(2-bromophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
H Yu, M Zhang, Y Li - The Journal of Organic Chemistry, 2013 - ACS Publications
An efficient copper-catalyzed approach to benzo[b]thiophene and benzothiazole derivatives using thiocarboxylic acids as a sulfur source has been developed. In the presence of CuI …
Number of citations: 64 pubs.acs.org
PJ van Meurs, RAJ Janssen - The Journal of Organic Chemistry, 2000 - ACS Publications
The intramolecular and long-range ferromagnetic coupling between p-phenylenediamine radical cations in head-to-tail coupled oligo(1,4-phenyleneethynylene)s and oligo(1,4-…
Number of citations: 47 pubs.acs.org
T Mitsumori, N Koga, H Iwamura - Journal of physical organic …, 1994 - Wiley Online Library
Magnetic coupling between two sterically protected phenoxyl radicals through the cis‐ and trans‐stilbene chromophores was studied by means of their EPR fine structures. While the …
Number of citations: 21 onlinelibrary.wiley.com
WQ Chen, YY Li, HQ Ye, Z Zhang, HT Cai, JY Yu… - Synthetic metals, 2014 - Elsevier
Three new molecular metals, [2RBzTPP][Ni(mnt) 2 ] (mnt 2− = maleonitriledithiolate; [2RBzTPP] + = 1-(2′-R-benzyl)triphenylphosphonium, R = F(1), Br(2), NO 2 (3)) have been …
Number of citations: 7 www.sciencedirect.com
CJ Moody, GJ Warrellow - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
A total synthesis of the isoindolobenzazepine alkaloid lennoxamine (1), by a route involving vinyl azide chemistry, is described. Model studies on the azidocinnamates (12) and (13) …
Number of citations: 33 pubs.rsc.org
R Cincinelli, V Zwick, L Musso, V Zuco… - European journal of …, 2016 - Elsevier
Modification of the cap group of biphenylacrylohydroxamic acid-based HDAC inhibitors led to the identification of a new derivative (3) characterized by an indolyl-substituted 4-…
Number of citations: 25 www.sciencedirect.com
YH Kim, JH Ahn, DC Shin, SK Kwon - Polymer, 2004 - Elsevier
The blue electroluminescent polymers, poly(terphenylenevinylene) derivatives that have advantages of PPP and PPV, were prepared by Suzuki coupling reaction. The structure and …
Number of citations: 39 www.sciencedirect.com
T Toyoshima, S Yoshida, S Watanabe - Tetrahedron, 2013 - Elsevier
A series of 1,3-distyrylbenzene compounds bearing different substituents at the 2-position have been synthesized and subjected to an oxidative photocyclization process. The 1,3-…
Number of citations: 22 www.sciencedirect.com
JJ González, N García, B Gómez-Lor… - The Journal of …, 1997 - ACS Publications
The palladium-catalyzed intramolecular arylation reaction has been applied to the synthesis of the spiro polycyclic aromatic hydrocarbons and planar polycyclic aromatic hydrocarbons …
Number of citations: 106 pubs.acs.org
NJ Wells - 2002 - eprints.soton.ac.uk
The insecticide industry faces increasing challenges from insect resistance to growing concerns over environmental issues. Synthesis of analogues of the insect moulting hormone, 20-…
Number of citations: 3 eprints.soton.ac.uk

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